3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro, ethoxy, and furan groups, as well as a dioxidotetrahydrothiophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 3,5-dichlorobenzoic acid with appropriate amines under conditions that facilitate amide bond formation.
Introduction of the Ethoxy Group: This can be achieved through etherification reactions using ethyl halides in the presence of a base.
Incorporation of the Furan Moiety: This step involves the reaction of the intermediate with 5-methylfuran-2-carbaldehyde under conditions that promote the formation of the desired linkage.
Addition of the Dioxidotetrahydrothiophenyl Group: This is typically done through sulfonation reactions, where the thiophene ring is oxidized to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfone groups to sulfides.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound could act as an inhibitor or activator of certain enzymes, affecting their catalytic activity.
Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways: The compound could influence various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl group and have been studied for their potential as potassium channel activators.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are of interest for their antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21Cl2NO5S |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H21Cl2NO5S/c1-3-26-18-16(20)8-13(9-17(18)21)19(23)22(10-15-5-4-12(2)27-15)14-6-7-28(24,25)11-14/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3 |
InChI Key |
WXNBZHAICUKIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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